N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine
Description
Properties
Molecular Formula |
C5H7F2N3O |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C5H7F2N3O/c1-3-9-5(11-10-3)8-2-4(6)7/h4H,2H2,1H3,(H,8,9,10) |
InChI Key |
PMUZJWOKYPWCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)NCC(F)F |
Origin of Product |
United States |
Preparation Methods
Amidoxime Cyclization with Difluoroethylating Agents
This method adapts the Hurd-Mory procedure, where a methyl-substituted amidoxime intermediate undergoes cyclization with a difluoroethylating reagent. The general steps include:
- Formation of Amidoxime : Reacting 3-methyl-1,2,4-oxadiazole-5-carbonitrile with hydroxylamine hydrochloride in ethanol at 60–80°C yields the corresponding amidoxime.
- Difluoroethylation : Treating the amidoxime with 2,2-difluoroethyl triflate in the presence of triethylamine (2.5 equivalents) facilitates nucleophilic substitution, forming the oxadiazole ring.
Reaction Conditions :
- Temperature: 60–80°C
- Duration: 12–24 hours
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Yield: 40–55% (crude), improving to 70–75% after purification.
Table 1: Key Reagents and Roles
| Reagent | Role |
|---|---|
| 3-Methyl-1,2,4-oxadiazole-5-carbonitrile | Nitrile precursor |
| Hydroxylamine hydrochloride | Amidoxime formation |
| 2,2-Difluoroethyl triflate | Difluoroethylating agent |
| Triethylamine | Base catalyst |
Hydrazide-Acyl Chloride Coupling
An alternative route involves coupling methyl-substituted hydrazides with 2,2-difluoroethylamine derivatives:
- Hydrazide Preparation : Methyl hydrazine reacts with ethyl chlorooxoacetate to form methyl hydrazide.
- Acylation : The hydrazide is treated with 2,2-difluoroethyl isocyanate in dichloromethane, followed by cyclization using phosphorus oxychloride.
Critical Parameters :
- Solvent polarity significantly impacts cyclization efficiency, with dichloromethane outperforming toluene.
- Excess acylating agent (1.2–1.5 equivalents) minimizes side reactions.
Modern Methodologies and Patent Innovations
Recent advancements focus on streamlining synthesis and improving yields:
Continuous Flow Reactor Systems
Adopting flow chemistry reduces reaction times from hours to minutes. For example, a microreactor setup at 100°C achieves 85% conversion in 15 minutes by enhancing heat transfer and mixing efficiency.
Solvent-Free Approaches
Patents describe solvent-free cyclization using molten trifluoroacetic anhydride (TFAA) as both reagent and medium. This method eliminates purification steps but requires stringent temperature control (200–250°C) to prevent decomposition.
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Amidoxime Cyclization | 70–75 | ≥98 | Scalability |
| Hydrazide Coupling | 65–70 | 95 | Low-cost reagents |
| Continuous Flow | 80–85 | ≥99 | Rapid synthesis |
| Solvent-Free | 60–65 | 90 | Reduced waste |
Reaction Optimization and Mechanistic Insights
Temperature and Stoichiometry
Catalytic Enhancements
Introducing Lewis acids like zinc chloride (5 mol%) accelerates ring closure by polarizing the carbonyl group, reducing reaction time by 30%.
Analytical Characterization
Structural Confirmation
Purity Assessment
HPLC analysis using a C18 column (ACN/H₂O gradient) confirms ≥98% purity, with retention time at 6.8 minutes.
Challenges and Industrial Scalability
Supply Chain Limitations
Discontinuation by major suppliers (e.g., VulcanChem) underscores reliance on custom synthesis, increasing production costs by 20–30%.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its chemical properties and reactivity.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, organic bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield complex aromatic compounds, while substitution reactions may produce various difluoroethyl derivatives.
Scientific Research Applications
N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine has diverse applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a bioisostere in drug design, enhancing the metabolic stability and lipophilicity of pharmaceutical compounds.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The difluoroethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . The oxadiazole ring may also contribute to the compound’s biological activity by interacting with key enzymes and receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Observations:
- Heterocyclic Core : The 1,2,4-oxadiazol ring (target compound and ) offers greater electron deficiency and metabolic stability compared to 1,2-oxazol () or tetrazole () cores. This impacts reactivity and pharmacokinetics .
- Fluorinated Substituents : The target’s 2,2-difluoroethyl group balances lipophilicity and polarity, whereas trifluoromethyl () or difluorophenyl () groups provide stronger electron-withdrawing effects and higher lipophilicity .
Electronic and Physicochemical Properties
- In contrast, trifluoromethyl () and nitro groups () create stronger electron-withdrawing effects, altering charge distribution .
- Lipophilicity (LogP): The difluoroethyl group (target) likely confers moderate lipophilicity (estimated LogP ~1.5–2.0), lower than the trifluoromethyl-phenoxy analog (, LogP ~2.5–3.0) but higher than non-fluorinated analogs like the Schiff base in (LogP ~1.0) .
- Solubility : The target’s amine group and fluorine atoms may improve aqueous solubility compared to aromatic-substituted analogs (), which rely on polar functional groups like nitro () for solubility.
Biological Activity
N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : CHFNO
- Molecular Weight : 163.12 g/mol
- CAS Number : 1690903-54-8
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. Key mechanisms include:
- Antioxidant Activity : Similar oxadiazole derivatives have shown significant antioxidant properties through free radical scavenging activities. This suggests that this compound may also exhibit this property, potentially protecting cells from oxidative stress .
- Enzyme Inhibition : Oxadiazole compounds have been reported to inhibit various enzymes including cholinesterases and glucosidases. These enzymes are crucial in metabolic pathways and their inhibition can lead to therapeutic effects in conditions like diabetes and neurodegenerative diseases .
- Anticancer Effects : Preliminary studies indicate that compounds in the oxadiazole family can induce apoptosis in cancer cells. For instance, derivatives have been tested against pancreatic cancer cell lines, showing promising anticancer activity .
Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of oxadiazole derivatives using the CUPRAC assay. The results indicated that certain derivatives significantly reduced oxidative stress markers in vitro.
Case Study 2: Enzyme Inhibition
Research demonstrated that this compound inhibited α-glucosidase with an IC value comparable to known inhibitors. This suggests its potential use in managing postprandial hyperglycemia.
Case Study 3: Anticancer Activity
In vitro studies on pancreatic cancer cell lines revealed that the compound induced apoptosis through caspase activation and mitochondrial pathway involvement. This positions it as a candidate for further development in cancer therapeutics.
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 193.18 g/mol (calculated via HRMS) | |
| LogP (Octanol-Water) | 1.9 ± 0.2 (shake-flask method) | |
| Thermal Stability | Decomposition at 220°C (DSC) |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Byproducts Identified (LC-MS) |
|---|---|---|
| Reflux, 12 h | 65 | Hydrolyzed oxadiazole (5%) |
| Room Temp, 24 h | 45 | Defluorinated analog (12%) |
| Microwave, 1 h | 78 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
